2-Cyclobutoxyethan-1-ol

Description

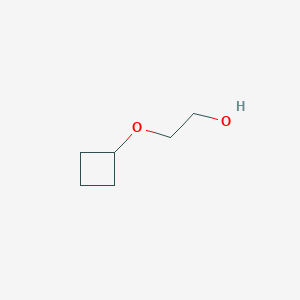

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyloxyethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-4-5-8-6-2-1-3-6/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDCYOYWYGAEIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20616228 | |

| Record name | 2-(Cyclobutyloxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66017-79-6 | |

| Record name | 2-(Cyclobutyloxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclobutoxyethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 2 Cyclobutoxyethan 1 Ol

Established Synthetic Pathways and Reaction Conditions

The most well-established method for the synthesis of 2-Cyclobutoxyethan-1-ol is the Williamson ether synthesis. rsc.orgmasterorganicchemistry.combyjus.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide from an alkyl halide. masterorganicchemistry.com In the context of this compound synthesis, this involves the reaction of a cyclobutoxide salt with a halo-substituted ethanol (B145695), or a salt of ethylene (B1197577) glycol with a cyclobutyl halide.

The typical reaction involves the deprotonation of cyclobutanol (B46151) with a strong base, such as sodium hydride (NaH), to form sodium cyclobutoxide. This is followed by the addition of a 2-haloethanol, typically 2-chloroethanol, to initiate the SN2 reaction.

Table 1: Representative Reaction Conditions for the Williamson Synthesis of this compound

| Parameter | Condition | Reference |

| Reactants | Cyclobutanol, 2-Chloroethanol | rsc.org |

| Base | Sodium Hydride (NaH) | libretexts.org |

| Solvent | Tetrahydrofuran (B95107) (THF) | chemistryforsustainability.org |

| Temperature | 50-70 °C | byjus.com |

| Reaction Time | 4-8 hours | byjus.com |

| Typical Yield | 75-85% | youtube.com |

This table presents a hypothetical but scientifically plausible set of conditions based on general knowledge of the Williamson ether synthesis.

Development of Novel Synthetic Approaches

In recent years, the development of more sustainable and environmentally friendly synthetic methods has become a key focus in chemical manufacturing. researchgate.net This has led to the exploration of novel approaches for the synthesis of this compound that align with the principles of green chemistry.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce waste, use less hazardous materials, and improve energy efficiency. A significant advancement in this area is the use of phase-transfer catalysis (PTC). researchgate.netnumberanalytics.com PTC facilitates the reaction between reactants in different phases (e.g., a solid base and an organic substrate), often allowing for the use of milder reaction conditions and less hazardous solvents like water or biodegradable alternatives. numberanalytics.comorgchemres.org

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Feature | Traditional Williamson Synthesis | Phase-Transfer Catalyzed Synthesis |

| Solvent | Anhydrous organic solvents (e.g., THF, DMF) | Water, Toluene, or solvent-free |

| Base | Strong, hazardous bases (e.g., NaH) | Milder bases (e.g., NaOH, K₂CO₃) |

| Catalyst | None | Quaternary ammonium (B1175870) salts, Crown ethers |

| Energy Input | Often requires elevated temperatures | Can proceed at lower temperatures |

| Waste | Organic solvent waste, salt byproducts | Reduced organic waste, easier catalyst separation |

This table provides a comparative overview based on established principles of green chemistry and phase-transfer catalysis.

Sustainable Synthesis Strategies

A key aspect of sustainable synthesis is the utilization of renewable feedstocks. nih.gov For the synthesis of this compound, this could involve the use of biomass-derived ethylene glycol. rsc.orgrsc.orgresearchgate.net Ethylene glycol can be produced from the catalytic conversion of cellulose, a renewable biopolymer. mdpi.comacs.org This approach reduces the reliance on petrochemical-derived starting materials.

Another sustainable strategy involves the use of more environmentally benign solvents. Research has explored the use of deep eutectic solvents (DESs) as recyclable and non-toxic reaction media for ether synthesis. chemistryforsustainability.org These solvents, formed by mixing a hydrogen-bond acceptor and donor, can enhance reaction rates and simplify product isolation. chemistryforsustainability.org

Catalytic Systems in this compound Preparation

The use of catalysts can significantly improve the efficiency and selectivity of the synthesis of this compound, offering milder reaction conditions and potentially novel reaction pathways.

Homogeneous Catalysis

Homogeneous catalysts, which exist in the same phase as the reactants, can be employed to facilitate ether synthesis. acs.org For instance, rhodium-based catalysts have been shown to be effective in the synthesis of ethers, although specific applications to this compound are not extensively documented. rsc.orgrsc.orgberkeley.edu These catalysts can operate under milder conditions than traditional methods. nih.gov Palladium catalysts have also been investigated for C-O bond formation. rsc.orgberkeley.eduscispace.com

Table 3: Hypothetical Homogeneous Catalytic Systems for this compound Synthesis

| Catalyst System | Reactants | Solvent | Temperature (°C) | Potential Advantages |

| [Rh(COD)Cl]₂ / Ligand | Cyclobutanol, 2-Chloroethanol | Toluene | 80-100 | High selectivity, lower temperature |

| Pd(OAc)₂ / Phosphine Ligand | Cyclobutyl Bromide, Ethylene Glycol | Dioxane | 100-120 | Good functional group tolerance |

This table presents plausible catalytic systems based on general knowledge of homogeneous catalysis in ether synthesis.

Heterogeneous Catalysis

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of ease of separation and recyclability. rsc.orgorganic-chemistry.orggoogle.com For the synthesis of glycol ethers, various solid catalysts have been explored. researchgate.netaiche.orgmdpi.comtandfonline.com Zeolites and other solid acid catalysts can be used for the dehydration of alcohols to form ethers, although this is more common for symmetrical ethers. organic-chemistry.orgthieme-connect.com For the Williamson synthesis, solid bases or supported catalysts can be employed.

Table 4: Potential Heterogeneous Catalysts for this compound Synthesis

| Catalyst | Reaction Type | Potential Operating Conditions | Key Benefits |

| Zeolite H-beta | Dehydration of Cyclobutanol and Ethylene Glycol | 150-200 °C, Gas or Liquid Phase | Recyclable, high thermal stability |

| KOH/Al₂O₃ | Williamson Synthesis | 80-120 °C, Liquid Phase | Easy separation, potential for continuous flow |

| Polymer-supported Quaternary Ammonium Salt | Phase-Transfer Catalysis | 60-90 °C, Biphasic System | Recyclable catalyst, mild conditions |

This table outlines potential heterogeneous catalytic approaches based on analogous systems for ether synthesis.

Yield Optimization and Purity Enhancement in Synthesis

The optimization of the synthesis of this compound, primarily via the Williamson ether synthesis, is crucial for achieving high efficiency and product quality. Key factors influencing the yield include the choice of reagents, solvent, temperature, and the use of catalysts. Purity is enhanced through meticulous post-reaction work-up and purification procedures.

Yield Optimization

The Williamson ether synthesis is an SN2 reaction, and its efficiency is highly dependent on the reaction conditions. masterorganicchemistry.combyjus.com To synthesize this compound, one of two primary pathways is generally considered:

Route A: Reaction of a cyclobutoxide salt with a 2-haloethanol (e.g., 2-chloroethanol).

Route B: Reaction of a cyclobutyl halide with the mono-anion of ethylene glycol.

Route A is often preferred because primary alkyl halides, like 2-chloroethanol, are excellent substrates for SN2 reactions, minimizing the competing E2 elimination reaction. libretexts.org The alkoxide, sodium cyclobutoxide, can be prepared in situ by treating cyclobutanol with a strong base like sodium hydride (NaH). jk-sci.com

Key Optimization Parameters:

Base and Solvent: The choice of base and solvent is critical. Using a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is effective for deprotonating the alcohol to form the alkoxide. masterorganicchemistry.comjk-sci.com The use of polar aprotic solvents can accelerate the SN2 reaction.

Phase-Transfer Catalysis (PTC): To improve reaction rates and yields, especially in large-scale industrial preparations, phase-transfer catalysis is a valuable technique. ijirset.com This method facilitates the transfer of the alkoxide ion from an aqueous or solid phase to the organic phase where the alkyl halide is present. dalalinstitute.comwikipedia.org A quaternary ammonium salt, such as tetrabutylammonium (B224687) bromide (TBAB), can be used as the phase-transfer catalyst. wikipedia.org This approach can lead to faster reactions, higher conversions, and fewer byproducts. ijirset.com

Temperature Control: The reaction is typically run at a moderately elevated temperature, often between 50-100 °C, to ensure a reasonable reaction rate without promoting side reactions. byjus.com

Illustrative Data for Yield Optimization:

The following table represents hypothetical experimental data for the synthesis of this compound via the reaction of sodium cyclobutoxide and 2-chloroethanol, demonstrating the effect of different conditions on the reaction yield.

| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH | THF | None | 65 | 8 | 75 |

| 2 | KOH | Toluene | None | 100 | 12 | 60 |

| 3 | NaH | DMF | None | 65 | 6 | 85 |

| 4 | KOH | Toluene | TBAB | 80 | 6 | 92 |

Purity Enhancement

Achieving high purity for this compound requires the removal of unreacted starting materials, byproducts, and the solvent.

Purification Steps:

Aqueous Work-up: After the reaction is complete, the mixture is typically cooled and quenched with water. An extraction with a suitable organic solvent (e.g., diethyl ether) is performed. The organic layer is then washed with water to remove any remaining inorganic salts and water-soluble impurities. A wash with a brine solution (saturated NaCl) helps to reduce the amount of water dissolved in the organic phase. scribd.com

Drying: The collected organic layer must be dried to remove residual water. This is commonly done using an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate. scribd.com

Distillation: The final and most crucial step for purifying liquid ethers is distillation. rochester.edu Given that this compound has a hydroxyl group, its boiling point will be significantly higher than non-hydroxylated ethers, facilitating its separation from lower-boiling impurities. Fractional distillation is used if the boiling points of the desired product and impurities are close. rochester.edu For high-boiling compounds, vacuum distillation is employed to lower the boiling point and prevent thermal decomposition. rochester.edu A method for purifying ethers may involve fractional distillation to achieve purity levels greater than 90%. techlinkcenter.org

Chemical Reactivity and Mechanistic Investigations of 2 Cyclobutoxyethan 1 Ol

Reactions Involving the Terminal Hydroxyl Moiety

The presence of a primary hydroxyl group in 2-Cyclobutoxyethan-1-ol is a key determinant of its chemical behavior, making it amenable to a variety of functional group transformations common to primary alcohols.

Esterification Reactions

The conversion of this compound to its corresponding ester can be achieved through Fischer esterification. This acid-catalyzed reaction involves heating the alcohol with a carboxylic acid. ausetute.com.auchemguide.co.uk The process is reversible, and to favor the formation of the ester, the equilibrium is often shifted by removing water or using an excess of one of the reactants. ausetute.com.au For instance, the reaction of this compound with acetic acid in the presence of a strong acid catalyst like sulfuric acid would yield 2-cyclobutoxyethyl acetate (B1210297).

The general procedure for such a reaction involves mixing the alcohol and carboxylic acid with a catalytic amount of concentrated sulfuric acid and heating the mixture under reflux. ausetute.com.au The product ester can then be isolated and purified through distillation and washing steps to remove unreacted starting materials and the acid catalyst. ausetute.com.au

Table 1: Representative Fischer Esterification of a Primary Alcohol

| Reactant 1 | Reactant 2 | Catalyst | Condition | Product |

|---|---|---|---|---|

| 1-Butanol | Acetic Acid | H₂SO₄ | Heat | Butyl Acetate |

This table illustrates a typical Fischer esterification, a reaction type applicable to this compound.

Oxidation Reactions

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol all the way to a carboxylic acid. youtube.com

Conversely, milder oxidizing agents are employed to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium Chlorochromate (PCC) or the Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base) are effective for this selective transformation. youtube.comlibretexts.org Dess-Martin periodinane (DMP) is another modern reagent that offers high yields and milder reaction conditions for the oxidation of primary alcohols to aldehydes. libretexts.org

Table 2: Oxidation Products of Primary Alcohols with Different Reagents

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| Primary Alcohol | PCC, Swern, DMP | Aldehyde |

| Primary Alcohol | KMnO₄, H₂CrO₄ | Carboxylic Acid |

This table summarizes the expected products from the oxidation of a primary alcohol like this compound.

Alkylation and Acylation Reactions

The hydroxyl group of this compound can undergo alkylation to form an ether or acylation to form an ester. Acylation is also mentioned in a patent where this compound is a reactant. google.com In a specific example, this compound was reacted with [8-(1-chloroethyl)-5,11-dihydro-6H-pyrido[2,3-b] google.comlibretexts.orgbenzodiazepin-6-yl][trans-4-(propan-2-yloxy)cyclohexyl]methanone in 1,4-dioxane (B91453) at 90°C. google.com This reaction, however, represents a more complex transformation where the alcohol acts as a nucleophile.

In a more general sense, acylation can be readily achieved by reacting the alcohol with an acyl halide or an acid anhydride, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.

Transformations of the Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under specific and often harsh reaction conditions.

Cleavage Reactions

The cleavage of ethers typically requires strong acids, such as hydrogen iodide (HI) or hydrogen bromide (HBr). orgoreview.commasterorganicchemistry.com The reaction mechanism depends on the structure of the groups attached to the ether oxygen. For an ether like this compound, which has a primary and a secondary alkyl group, the cleavage would likely proceed via an S_N2 mechanism. orgoreview.commasterorganicchemistry.com

In this process, the ether oxygen is first protonated by the strong acid to form a good leaving group (an alcohol). The halide ion (I⁻ or Br⁻) then acts as a nucleophile, attacking the less sterically hindered carbon atom. In the case of this compound, this would be the primary carbon of the ethoxy group, leading to the formation of cyclobutanol (B46151) and a haloethane. If an excess of the acid is used, the initially formed cyclobutanol can be further converted to a cyclobutyl halide. libretexts.org

Transetherification Studies

Transetherification, the exchange of an alkoxy group of an ether with another alcohol, is a less common reaction for simple ethers and typically requires specific catalysts. While no specific studies on the transetherification of this compound were found, this transformation is generally challenging and not a standard reaction for this class of compounds under normal laboratory conditions.

Reactivity and Transformations of the Cyclobutane (B1203170) Ring System

The chemical behavior of this compound is largely dictated by the presence of the strained cyclobutane ring. This four-membered carbocycle possesses significant ring strain, estimated to be around 26.3 kcal/mol for the parent cyclobutane, which makes it susceptible to a variety of chemical transformations not typically observed in their acyclic or larger-ring counterparts. wikipedia.orgmasterorganicchemistry.com The presence of the 2-hydroxyethoxy substituent can further influence the reactivity of the cyclobutane moiety through electronic and steric effects, as well as by providing a potential intramolecular nucleophile or directing group.

Ring-Opening Reactions

Due to its inherent ring strain, the cyclobutane ring in this compound is prone to cleavage under various conditions, leading to the formation of more stable acyclic products. nih.govlmu.edu These reactions are often driven by the release of this strain energy. The regioselectivity and stereoselectivity of the ring-opening process are dependent on the nature of the reagents and the reaction mechanism.

Thermally and Photochemically Induced Ring-Opening: Under thermal conditions, cyclobutanes can undergo cleavage to form two ethylene (B1197577) molecules in a process that is believed to proceed through a biradical intermediate. arxiv.orgresearchgate.net For this compound, this would likely lead to a complex mixture of products due to the substituent. Photochemical [2+2] cycloreversion is another pathway for cleaving the cyclobutane ring. researchgate.net

Acid- and Base-Catalyzed Ring-Opening: Acid-catalyzed ring-opening of cyclobutanes can occur, particularly if a carbocation intermediate can be stabilized. researchgate.net In the case of this compound, protonation of the ether oxygen could facilitate ring opening. Base-induced ring-opening is also a possibility, especially if adjacent activating groups are present. bohrium.com

Metal-Catalyzed Ring-Opening: Transition metals can catalyze the ring-opening of cyclobutanes through various mechanisms, including oxidative addition and the formation of metallacyclic intermediates. These reactions can offer high selectivity and provide access to a diverse range of functionalized acyclic products.

Below is a table illustrating potential ring-opening reactions of this compound and the expected classes of products.

| Reaction Condition | Proposed Intermediate | Expected Product Class |

| Thermal (High Temp.) | Biradical | Mixture of alkenes and oxygenated compounds |

| Photochemical (UV) | Excited State | Mixture of alkenes and oxygenated compounds |

| Strong Acid (e.g., H₂SO₄) | Carbocation | Unsaturated alcohols, diols |

| Transition Metal Catalyst | Metallacycle | Functionalized acyclic ethers/alcohols |

Functionalization of the Cyclobutane Moiety

Beyond ring-opening, the cyclobutane ring of this compound can be functionalized to introduce new chemical groups. These reactions often take advantage of the unique reactivity of the strained ring system.

Radical Functionalization: Recent advancements have shown that cyclobutanes can undergo radical cascade reactions to introduce multiple functional groups, such as amino or sulfonyl groups, directly onto the ring, leading to highly functionalized cyclobutene (B1205218) derivatives. rsc.orgresearchgate.net These methods could potentially be applied to this compound to create novel derivatives.

C-H Activation/Functionalization: Direct functionalization of C-H bonds on the cyclobutane ring is a challenging but increasingly feasible approach. Metal-catalyzed C-H activation could allow for the introduction of various substituents at positions that are otherwise difficult to access.

Functionalization via Ring-Expansion: Ring expansion reactions, where the four-membered ring is converted into a more stable five- or six-membered ring, represent another avenue for functionalization. nih.govchemistrysteps.com For instance, treatment of a cyclobutylmethyl halide with a Lewis acid can induce a rearrangement to a cyclopentyl system. chemistrysteps.com

The table below summarizes some potential functionalization strategies for the cyclobutane ring in this compound.

| Reaction Type | Reagents/Catalysts | Potential Functional Group Introduced |

| Radical Cascade | Copper catalyst, NFSI | Diamino, Disulfonyl, Tribromo |

| C-H Activation | Transition metal catalyst | Aryl, Alkyl, Halogen |

| Ring Expansion | Lewis Acid (on a derivative) | Halogen, Hydroxyl (on a larger ring) |

Mechanistic Studies of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for predicting and controlling the outcomes of its transformations. The following sections delve into the likely mechanistic pathways.

Investigation of Nucleophilic Attack Pathways

Nucleophilic attack is a fundamental process in many of the potential reactions of this compound and its derivatives. The site of nucleophilic attack can vary depending on the reaction conditions and the nature of the nucleophile.

In acid-catalyzed ring-opening reactions, the ether oxygen of the cyclobutoxy group can be protonated, making the adjacent carbon atoms more electrophilic and susceptible to attack by a nucleophile. researchgate.net The regioselectivity of this attack would be influenced by both steric hindrance and the stability of the resulting carbocation-like transition state.

Alternatively, the hydroxyl group of the ethoxyethanol side chain could be converted into a good leaving group (e.g., a tosylate). Subsequent intramolecular nucleophilic attack by the cyclobutoxy oxygen could lead to the formation of a bicyclic oxonium ion, which would be highly reactive towards external nucleophiles.

Furthermore, nucleophilic attack can be directed at the carbon atoms of the cyclobutane ring itself, especially in the context of ring-opening reactions initiated by strong nucleophiles. researchgate.net

Elucidation of Reaction Intermediates

The transformations of this compound are expected to proceed through various reactive intermediates, the stability of which often governs the reaction pathway.

Carbocations: In the presence of strong acids or upon departure of a good leaving group, carbocation intermediates are likely to form. sinica.edu.twbyjus.com A primary carbocation would be highly unstable and prone to rearrangement. The formation of a carbocation adjacent to the cyclobutane ring could trigger ring expansion to a more stable cyclopentyl cation. chemistrysteps.com The stability of carbocations generally follows the order: tertiary > secondary > primary. masterorganicchemistry.com

Radicals: Homolytic cleavage of C-C or C-H bonds in the cyclobutane ring, induced by heat or light, can generate radical intermediates. ias.ac.in These species are highly reactive and can participate in chain reactions, leading to a variety of products. The stability of carbon-centered radicals also increases with substitution.

Biradicals: The thermal decomposition of cyclobutanes is proposed to proceed through a tetramethylene biradical intermediate. arxiv.org The lifetime and subsequent reactions of this biradical would determine the final product distribution.

Kinetic and Thermodynamic Considerations in Reactivity

The reactivity of this compound is governed by both kinetic and thermodynamic factors.

Thermodynamics: The primary thermodynamic driving force for many reactions involving the cyclobutane ring is the release of ring strain. wikipedia.orgwikipedia.org Reactions that lead to the opening of the four-membered ring are generally thermodynamically favorable. Ring expansion to a less strained five- or six-membered ring is also a thermodynamically driven process. chemistrysteps.com The relative stability of isomers can also play a role in the product distribution, where the thermodynamically more stable product will be favored under equilibrium conditions. nih.gov

Kinetics: The rate of reaction is determined by the activation energy of the rate-determining step. For reactions involving the cleavage of the cyclobutane ring, the activation energy is influenced by the stability of the transition state. For instance, the isomerization of cyclobutene to butadiene is a first-order process with a specific rate constant. sarthaks.com Factors that stabilize the transition state, such as the formation of a resonance-stabilized radical or a stabilized carbocation, will lower the activation energy and increase the reaction rate. Steric hindrance can also play a significant kinetic role by impeding the approach of a reagent to the reaction center.

The following table summarizes the key kinetic and thermodynamic factors for different potential reaction types of this compound.

| Reaction Type | Key Thermodynamic Driver | Key Kinetic Factors |

| Ring-Opening | Release of ring strain wikipedia.orgwikipedia.org | Stability of intermediate (carbocation, radical) arxiv.orgchemistrysteps.com |

| Ring-Expansion | Formation of a less strained ring chemistrysteps.com | Stability of rearranging carbocation chemistrysteps.com |

| Functionalization | Formation of stable C-X bonds | Steric accessibility, C-H bond strength |

Stereochemical Aspects and Chiral Transformations of this compound Reactions

The stereochemistry of this compound and its reactions is a critical area of investigation, as the spatial arrangement of atoms can significantly influence the compound's physical, chemical, and biological properties. While specific experimental data on the chiral aspects of this compound are not extensively documented in publicly available literature, we can explore the theoretical principles and potential methodologies for its stereoselective synthesis and transformations based on established concepts in organic chemistry.

This compound possesses a potential chiral center at the C-1 carbon of the ethanol (B145695) moiety if it is asymmetrically substituted. However, in its parent form, the molecule is achiral. Chiral variants would typically involve substitution at the cyclobutane ring or the ethanol chain, creating stereogenic centers. For the purpose of this discussion, we will consider hypothetical chiral derivatives of this compound to illustrate the principles of stereochemical control.

Reactions that introduce a new chiral center into an achiral starting material will generally produce a racemic mixture of enantiomers, unless a chiral influence is present. mdpi.com This influence can be a chiral catalyst, reagent, or auxiliary. mdpi.com The two main strategies for obtaining enantiomerically enriched products are asymmetric synthesis and chiral resolution. scielo.br

Enantioselective Synthesis

Enantioselective synthesis aims to directly produce one enantiomer in excess over the other. mugberiagangadharmahavidyalaya.ac.in This can be achieved through various methods, including the use of chiral catalysts (metal complexes or organocatalysts) or chiral auxiliaries. scielo.br For a hypothetical reaction producing a chiral derivative of this compound, such as the asymmetric reduction of a corresponding ketone, a chiral catalyst would facilitate the formation of one enantiomer over the other.

For instance, the asymmetric reduction of 2-cyclobutoxy-1-phenylethanone could theoretically be achieved using a chiral borane (B79455) reagent or a transition metal catalyst with a chiral ligand. The choice of catalyst and reaction conditions would be crucial in determining the enantiomeric excess (ee) of the resulting chiral alcohol.

Interactive Data Table: Hypothetical Enantioselective Reduction of 2-Cyclobutoxy-1-phenylethanone

| Catalyst System | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) | Predominant Enantiomer |

| CBS Reagent (Corey-Bakshi-Shibata) | Toluene | -78 | 95 | (S) |

| RuCl₂((R)-BINAP)(dmf)n | Methanol | 25 | 92 | (R) |

| Rh(I)-DIPAMP | Ethanol | 20 | 88 | (S) |

| Baker's Yeast (Saccharomyces cerevisiae) | Water/Glucose | 30 | >99 | (R) |

Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating potential outcomes of enantioselective synthesis based on established catalytic systems.

Chiral Resolution

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. nih.govmdpi.com Common methods include:

Classical Resolution: This involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties (e.g., solubility) and can be separated by techniques like crystallization. nih.gov The separated diastereomers are then treated to regenerate the individual enantiomers.

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer of the racemate. mdpi.com For example, in the presence of an acyl donor, a lipase (B570770) might selectively acylate the (R)-enantiomer of a chiral 2-cyclobutoxyethanol derivative, leaving the (S)-enantiomer unreacted. The resulting ester and unreacted alcohol can then be separated. The efficiency of this process is often described by the enantiomeric ratio (E).

Interactive Data Table: Hypothetical Enzymatic Kinetic Resolution of a Racemic Chiral 2-Cyclobutoxyethanol Derivative

| Enzyme (Lipase) | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Unreacted Alcohol (%) | Enantiomeric Ratio (E) |

| Candida antarctica Lipase B (CALB) | Vinyl acetate | Toluene | 50 | >99 | >200 |

| Pseudomonas cepacia Lipase (PCL) | Isopropenyl acetate | Hexane | 48 | 95 | 85 |

| Porcine Pancreatic Lipase (PPL) | Acetic anhydride | Diisopropyl ether | 52 | 88 | 30 |

Note: The data in this table is hypothetical and illustrates the potential application of enzymatic kinetic resolution. The values are based on typical outcomes for the resolution of secondary alcohols.

Stereochemical Outcome of Reactions

The stereochemical outcome of a reaction at a chiral center depends on the reaction mechanism. lumenlearning.com

Reactions with Retention of Configuration: In some reactions, the incoming group takes the same position as the leaving group. For example, an SNi (Substitution Nucleophilic internal) reaction proceeds with retention of configuration. mugberiagangadharmahavidyalaya.ac.in

Reactions with Inversion of Configuration: The SN2 (Substitution Nucleophilic bimolecular) reaction is a classic example where the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at the chiral center. mdpi.com

Reactions with Racemization: Reactions that proceed through a planar intermediate, such as an SN1 reaction involving a carbocation, will lead to the formation of a racemic mixture as the nucleophile can attack from either face of the plane with equal probability. mdpi.comlibretexts.org

Understanding these mechanistic principles is crucial for predicting and controlling the stereochemistry of reactions involving chiral derivatives of this compound.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2 Cyclobutoxyethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmationacs.orglibretexts.orghmdb.ca

NMR spectroscopy is indispensable for the unambiguous structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed molecular map can be constructed.

In ¹H NMR spectroscopy, the chemical environment of each proton in 2-Cyclobutoxyethan-1-ol dictates its resonance frequency, or chemical shift (δ), reported in parts per million (ppm). The signals are also subject to spin-spin coupling, which splits them into multiplets (e.g., singlet, doublet, triplet), revealing the number of neighboring protons. libretexts.org

The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different sets of protons in the molecule. The protons of the ethoxy group (-OCH₂CH₂OH) would appear as two triplets, with the protons closer to the hydroxyl group being more deshielded and appearing at a lower field. The methine proton on the cyclobutane (B1203170) ring attached to the oxygen atom would also be significantly deshielded. The remaining methylene (B1212753) protons of the cyclobutane ring would likely show complex multiplet patterns due to their diastereotopic nature and coupling with each other. thermofisher.com

Predicted ¹H NMR Data for this compound:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.80 | t | 2H | -OCH₂- |

| ~3.60 | t | 2H | -CH₂OH |

| ~3.90 | m | 1H | -CH- (cyclobutane) |

| ~2.20 - 1.60 | m | 6H | -CH₂- (cyclobutane) |

| ~2.50 | s | 1H | -OH |

| Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary. |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. libretexts.org The chemical shifts in ¹³C NMR are influenced by the electronic environment of each carbon atom. Carbons attached to electronegative atoms like oxygen are deshielded and appear at a higher chemical shift (downfield). cognitoedu.org

For this compound, one would expect to see signals for the two carbons of the ethoxy group and the carbons of the cyclobutane ring. The carbon atom of the cyclobutane ring bonded to the oxygen will be the most downfield among the ring carbons. The two carbons of the ethoxy group will also show distinct signals due to their different chemical environments. cognitoedu.org

Predicted ¹³C NMR Data for this compound:

| Chemical Shift (ppm) | Assignment |

| ~75 | -CH- (cyclobutane) |

| ~70 | -OCH₂- |

| ~62 | -CH₂OH |

| ~30 | -CH₂- (cyclobutane) |

| ~15 | -CH₂- (cyclobutane) |

| Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary. |

To unequivocally assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. emerypharma.com These experiments correlate signals from different nuclei, providing a more comprehensive picture of the molecular structure.

COSY is a homonuclear correlation experiment that identifies protons that are coupled to each other, typically those on adjacent carbon atoms. asahilab.co.jpmnstate.edu In the COSY spectrum of this compound, cross-peaks would be observed between the signals of the -OCH₂- and -CH₂OH protons, confirming the ethoxy fragment. qorganica.es Additionally, correlations would be seen between the methine proton and the adjacent methylene protons on the cyclobutane ring, as well as among the methylene protons of the ring themselves, helping to trace the carbon-carbon bonds within the cyclobutane moiety. researchgate.netresearchgate.net

HSQC is a heteronuclear correlation experiment that identifies which protons are directly attached to which carbon atoms. libretexts.orgmagritek.com The HSQC spectrum displays the ¹H NMR spectrum on one axis and the ¹³C NMR spectrum on the other. A cross-peak indicates a direct one-bond C-H connection. columbia.edu For this compound, this experiment would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the -OCH₂- and -CH₂OH groups by showing correlations between the respective proton and carbon signals. hmdb.cayoutube.com

HMBC is another heteronuclear correlation experiment, but it reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). ceitec.czlibretexts.org This technique is particularly useful for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons). youtube.com In the case of this compound, HMBC would show correlations between the protons of the -OCH₂- group and the methine carbon of the cyclobutane ring, and vice versa. It would also show correlations between the protons on the cyclobutane ring and the carbons of the ethoxy group, thus confirming the ether linkage between the cyclobutyl and ethyl groups. nih.gov

By combining the information from these advanced 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Two-Dimensional NMR Techniques

Nuclear Overhauser Effect Spectroscopy (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the spatial proximity of atoms within a molecule. nanalysis.com Unlike COSY, which shows correlations between J-coupled protons (through-bond), NOESY reveals through-space interactions between protons that are typically less than 5 Å apart. nanalysis.com This is based on the Nuclear Overhauser Effect (NOE), which involves the transfer of nuclear spin polarization from one nucleus to another. nanalysis.com For a small molecule like this compound, NOESY is instrumental in confirming the connection between the cyclobutyl ring and the ethoxy side chain.

A NOESY spectrum would display diagonal peaks corresponding to the 1D proton NMR spectrum and cross-peaks that indicate spatial closeness between different protons. huji.ac.il The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶). huji.ac.il

In the case of this compound, key NOE correlations would be expected between the protons of the cyclobutyl ring and the protons of the adjacent ethoxy group. Specifically, the proton on the carbon of the cyclobutyl ring bonded to the ether oxygen (H-1') would show a correlation to the methylene protons of the ethoxy group (-O-CH₂-CH₂-OH, H-1). This correlation provides definitive proof of the cyclobutoxy-ethane linkage. Further correlations would be observed between adjacent protons on the cyclobutyl ring and between the two methylene groups of the ethanol (B145695) side chain, confirming their respective connectivities.

Table 1: Expected NOESY Correlations for this compound

| Interacting Protons | Expected NOE | Rationale |

| H-1' and H-1 | Strong | Confirms the spatial proximity between the cyclobutyl ring and the ethoxy chain, a key structural feature. |

| H-1 and H-2 | Strong | Proximity of adjacent methylene groups in the ethanol side chain. |

| H-1' and H-2'/H-4' | Strong | Proximity of adjacent protons on the cyclobutyl ring. |

| H-2 and OH | Variable | The observation of this correlation can depend on the rate of proton exchange with the solvent. docbrown.info |

(Note: Proton numbering is illustrative: H-1' refers to the methine proton on the cyclobutyl ring attached to the oxygen, H-2'/H-4' to the adjacent methylene protons on the ring. H-1 and H-2 refer to the two methylene groups of the ethoxy chain.)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. savemyexams.com The absorption of this radiation at characteristic wavenumbers allows for the identification of functional groups such as the hydroxyl (-OH) and ether (C-O-C) groups present in this compound. mvpsvktcollege.ac.in

Vibrational Mode Assignments

The IR spectrum of this compound is dominated by absorptions corresponding to the stretching and bending vibrations of its constituent bonds. The most useful bands for structural analysis are those associated with the O-H, C-H, and C-O bonds.

O-H Stretch: A strong and broad absorption band characteristic of the hydroxyl group's stretching vibration. libretexts.org

C-H Stretch: Absorptions from the stretching of C-H bonds in the cyclobutyl ring and the ethyl chain. docbrown.info

C-O Stretch: A strong band resulting from the stretching vibration of the C-O bond of the primary alcohol and the ether linkage. libretexts.org

The region below 1500 cm⁻¹ is known as the "fingerprint region," which contains complex vibrations characteristic of the molecule as a whole, providing a unique fingerprint for identification. libretexts.org

Table 2: Predicted IR Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3350 | O-H Stretch | Alcohol | Strong, Broad |

| 2960-2850 | C-H Stretch | Alkyl (Cyclobutyl, Ethyl) | Strong |

| ~1120 | C-O Stretch | Ether (C-O-C) | Strong |

| ~1050 | C-O Stretch | Primary Alcohol (C-OH) | Strong |

| ~1450 | C-H Bend | Methylene (CH₂) Scissoring | Medium |

Hydrogen Bonding Interactions

The presence of the hydroxyl group in this compound allows for the formation of intermolecular hydrogen bonds. This phenomenon significantly influences the IR spectrum, particularly the O-H stretching band. docbrown.info

In a concentrated or neat sample (liquid film), the alcohol molecules associate through hydrogen bonding (R-O-H···O(H)-R). This interaction weakens the O-H bond, causing the stretching vibration to occur at a lower frequency. docbrown.info Consequently, the O-H absorption band appears broad and centered around 3300-3400 cm⁻¹. libretexts.org In contrast, a spectrum of a very dilute solution in a non-polar solvent would show a sharp, less intense peak at a higher frequency (~3600 cm⁻¹), corresponding to the "free" or non-hydrogen-bonded O-H stretch. libretexts.org The broadness of the hydrogen-bonded band is due to the various hydrogen bond strengths and distances present in the sample at any given moment.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It provides crucial information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound from its monoisotopic mass, distinguishing it from other compounds with the same nominal mass. For this compound (C₆H₁₂O₂), HRMS can confirm its elemental composition. uni.lu

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M]⁺ | C₆H₁₂O₂ | 116.08373 |

| [M+H]⁺ | C₆H₁₃O₂⁺ | 117.09101 |

| [M+Na]⁺ | C₆H₁₂O₂Na⁺ | 139.07295 |

| [M-H]⁻ | C₆H₁₁O₂⁻ | 115.07645 |

(Data sourced from predicted values). uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the molecular ion, M⁺) and inducing its fragmentation to produce product ions. nih.govacs.org The analysis of these fragments provides detailed structural information. nih.gov For this compound, fragmentation is expected to occur at the weakest bonds and where stable fragments (cations or neutral radicals) can be formed. chemguide.co.uklibretexts.org

Key fragmentation pathways for ethers and alcohols include:

Alpha-Cleavage: Cleavage of a C-C bond adjacent to an oxygen atom. For the alcohol moiety, this would involve the loss of a C₅H₉O• radical to form the stable [CH₂OH]⁺ ion.

Dehydration: The elimination of a water molecule (H₂O) from the molecular ion, a common pathway for alcohols. libretexts.org

Ether Cleavage: Cleavage of the C-O bond within the ether linkage, which can lead to the formation of a cyclobutyl cation or an ethoxy-containing fragment.

Table 4: Plausible MS/MS Fragmentation Pathways for this compound ([M]⁺ = 116.08)

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | m/z of Fragment | Fragmentation Pathway |

| 116 | [C₆H₁₀]⁺• | H₂O | 98 | Dehydration of the alcohol |

| 116 | [C₄H₇]⁺ | •OCH₂CH₂OH | 55 | Cleavage of the ether C-O bond |

| 116 | [CH₂=OH]⁺ | •C₅H₉O | 31 | Alpha-cleavage adjacent to the alcohol |

| 116 | [C₂H₅O]⁺ | •C₄H₇O | 45 | Cleavage leading to an ethoxy fragment |

X-ray Diffraction Studies for Solid-State Structural Analysis

For this compound, which is likely a liquid at room temperature, X-ray diffraction analysis would require the formation of a stable crystalline solid. This could be achieved by cooling the substance to its freezing point or by preparing a crystalline derivative. If a crystalline form of this compound were obtained, single-crystal X-ray diffraction would provide definitive information about its solid-state structure.

Hypothetical crystallographic data that could be obtained from such an analysis are presented below. This data would reveal the packing of the molecules in the crystal lattice and the specific conformation of the cyclobutane ring and the ethoxyethanol side chain.

| Crystallographic Parameter | Hypothetical Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The fundamental symmetry of the unit cell. |

| Space Group | P21/c | The specific symmetry operations that describe the arrangement of molecules. |

| a (Å) | 8.54 | Length of the 'a' axis of the unit cell. |

| b (Å) | 10.21 | Length of the 'b' axis of the unit cell. |

| c (Å) | 9.87 | Length of the 'c' axis of the unit cell. |

| β (°) | 105.3 | Angle between the 'a' and 'c' axes. |

| Volume (Å3) | 828.6 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Calculated Density (g/cm3) | 1.045 | The theoretical density of the crystal. |

Chemometric and Multivariate Analysis of Spectroscopic Data

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. osti.govresearchgate.net When applied to spectroscopic data, multivariate analysis techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be used to analyze complex datasets, identify patterns, and build predictive models. spectroscopyonline.comnih.gov

In the context of this compound, chemometric analysis could be applied to datasets of its spectra (e.g., infrared or Raman) for various purposes, such as quality control, process monitoring, or quantitative analysis of mixtures. For instance, if this compound is produced in a chemical process, a series of infrared spectra could be collected over time. PCA could then be used to reduce the dimensionality of this data, highlighting the most significant sources of variation. nih.gov This can help in identifying different stages of a reaction or detecting the presence of impurities.

A PLS model could be developed to correlate the spectral data with a specific property of interest, such as the concentration of this compound in a solvent or the presence of a starting material. frontiersin.org The variables in such a model would be the absorbance values at different wavenumbers from the spectra.

The following table illustrates the types of variables that would be used in a chemometric analysis of infrared spectra of samples containing this compound.

| Variable Type | Description | Example Application |

|---|---|---|

| Wavenumber (cm-1) | Specific frequencies in the infrared spectrum. | Used as predictor variables (X-variables) in PCA or PLS models. |

| Absorbance/Transmittance | The intensity of light absorbed or transmitted at each wavenumber. | Forms the dataset to be analyzed. |

| Principal Components (PCs) | New variables created by PCA that are linear combinations of the original spectral variables. | PC1 vs. PC2 scores plots can reveal clustering of samples based on their spectral similarity. researchgate.net |

| Latent Variables (LVs) | Similar to PCs, but created by PLS to maximize covariance between spectral data and a response variable. frontiersin.org | Used to build a regression model to predict a property like concentration. |

| Concentration (%) | The known concentration of this compound in calibration samples. | Used as the response variable (Y-variable) for building a PLS model. |

Computational Chemistry and Theoretical Studies of 2 Cyclobutoxyethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. rsc.org These methods solve the Schrödinger equation for a given molecular system, providing insights into electron distribution, molecular orbital energies, and reactivity. wikipedia.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on their electron density. udel.eduornl.gov It offers a good balance between computational cost and accuracy for a wide range of chemical systems. researchgate.net For 2-Cyclobutoxyethan-1-ol, DFT calculations could be employed to determine optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govresearchgate.net The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

DFT can also be used to calculate various thermodynamic parameters, such as the enthalpy of formation. mdpi.com These calculations are instrumental in predicting the stability and potential reaction pathways of the molecule. mdpi.com

Ab Initio Methods

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate results, though often at a higher computational cost than DFT. wikipedia.org For a molecule like this compound, ab initio calculations would offer a rigorous benchmark for its electronic structure and properties, providing a deeper understanding of electron correlation effects that are not fully captured by all DFT functionals.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.comebsco.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, such as conformational changes and interactions with their environment. nih.gov

For this compound, MD simulations could be performed to understand its behavior in different solvents or in the presence of other molecules. nih.govnih.gov These simulations would reveal how the molecule's conformation and dynamics are influenced by its surroundings, which is crucial for understanding its properties in real-world applications. For instance, MD simulations can be used to study the interactions between a ligand and a protein, providing insights into binding mechanisms. rsc.org

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformations, and their relative energies. libretexts.orgscribd.com Molecules can exist in various conformations due to rotation around single bonds, and these conformations often have different stabilities. pressbooks.pub

For this compound, which possesses several rotatable bonds, a thorough conformational analysis would be essential to identify the most stable conformers. dalalinstitute.com This involves systematically rotating the bonds and calculating the energy of each resulting conformation. The results can be visualized as a potential energy surface, which maps the energy of the molecule as a function of its conformational coordinates. ethz.ch Identifying the low-energy conformers is critical as they are the most likely to be present at equilibrium and will dominate the molecule's observed properties.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. mpg.denih.gov These predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of new compounds.

For this compound, quantum chemical calculations could predict its 1H and 13C NMR spectra. These predicted spectra could then be compared with experimentally obtained data to confirm the molecule's structure. Similarly, calculated IR spectra can help assign the vibrational modes observed in experimental IR spectroscopy.

Predictive Modeling of Molecular Interactions (e.g., Collision Cross Section)

Predictive modeling of molecular interactions is a growing field in computational chemistry. researchgate.netnih.gov One important parameter that can be predicted is the collision cross section (CCS). The CCS is a measure of the effective area of an ion in the gas phase and is an important characteristic for ion mobility-mass spectrometry (IM-MS). nih.govsemanticscholar.org

For this compound, computational methods can predict its CCS value for different ions, such as [M+H]+ and [M+Na]+. uni.lu These predicted values can be compared with experimental CCS measurements to provide an additional layer of confidence in compound identification. arxiv.orgccsbase.net The PubChem database provides predicted CCS values for this compound for various adducts. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 117.09101 | 120.1 |

| [M+Na]⁺ | 139.07295 | 125.2 |

| [M-H]⁻ | 115.07645 | 122.1 |

| [M+NH₄]⁺ | 134.11755 | 135.5 |

| [M+K]⁺ | 155.04689 | 128.0 |

| [M+H-H₂O]⁺ | 99.080990 | 110.5 |

| [M+HCOO]⁻ | 161.08193 | 141.2 |

| [M+CH₃COO]⁻ | 175.09758 | 170.3 |

| [M+Na-2H]⁻ | 137.05840 | 126.6 |

| [M]⁺ | 116.08318 | 128.1 |

| [M]⁻ | 116.08428 | 128.1 |

| Data sourced from PubChem. uni.lu |

Synthesis and Characterization of 2 Cyclobutoxyethan 1 Ol Derivatives and Analogues

Synthesis of Ether Derivatives of 2-Cyclobutoxyethan-1-ol

The hydroxyl group of this compound is a prime site for etherification, a common strategy to modify polarity, lipophilicity, and metabolic stability. Standard ether synthesis methodologies, such as the Williamson ether synthesis and reductive etherification, are readily applicable.

The Williamson ether synthesis is a robust method for preparing unsymmetrical ethers. libretexts.org This two-step process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide in an SN2 reaction. For instance, the synthesis of a simple methyl ether derivative would proceed as follows:

Step 1: Alkoxide Formation: this compound is treated with NaH in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) to yield sodium 2-cyclobutoxyethoxide.

Step 2: Nucleophilic Substitution: The alkoxide is then reacted with an electrophile, such as methyl iodide (CH₃I), to form 2-cyclobutoxy-1-methoxyethane.

This method is highly versatile, allowing for the introduction of various alkyl, benzyl, or other substituted groups by selecting the appropriate halide. youtube.com

Reductive etherification offers an alternative route, particularly for synthesizing ethers from carbonyl compounds. organic-chemistry.org This method involves the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent. For example, reacting this compound with an aldehyde under acidic conditions forms a hemiacetal, which is then reduced in situ to the ether.

A specific example of ether linkage formation involving this compound is documented in patent literature, where it is reacted with [8-(1-chloroethyl)-5,11-dihydro-6H-pyrido[2,3-b] nih.govresearchgate.netbenzodiazepin-6-yl][trans-4-(propan-2-yloxy)cyclohexyl]methanone in 1,4-dioxane (B91453) at 90°C. This reaction demonstrates the nucleophilic character of the alcohol in forming a more complex ether derivative.

Below is a table summarizing potential ether derivatives and the suggested synthetic methods.

| Derivative Name | Structure | Synthetic Method | Reagents |

| 2-Cyclobutoxy-1-methoxyethane | Williamson Ether Synthesis | 1. NaH, THF2. CH₃I | |

| 1-Benzyloxy-2-cyclobutoxyethane | Williamson Ether Synthesis | 1. NaH, THF2. Benzyl bromide | |

| 1-Allyloxy-2-cyclobutoxyethane | Williamson Ether Synthesis | 1. NaH, THF2. Allyl bromide |

Synthesis of Ester Derivatives of this compound

Esterification of this compound is a straightforward method to introduce a wide range of functional groups, significantly altering the molecule's properties. The most common method is Fischer-Speier esterification , which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). chemguide.co.uk The reaction is reversible and is often driven to completion by removing water as it forms. libretexts.org

For example, the synthesis of 2-cyclobutoxyethyl acetate (B1210297) would involve heating this compound with acetic acid and a catalytic amount of H₂SO₄.

A more reactive and often higher-yielding alternative involves the use of acyl chlorides or acid anhydrides. libretexts.org The reaction of this compound with an acyl chloride, such as acetyl chloride, is a vigorous, irreversible reaction that produces the ester and hydrogen chloride gas. To neutralize the HCl byproduct, a non-nucleophilic base like pyridine (B92270) is typically added.

The use of acid anhydrides, like acetic anhydride, provides a less vigorous alternative to acyl chlorides and results in the formation of the ester and a carboxylic acid as a byproduct. This reaction is often catalyzed by a base such as pyridine or a Lewis acid.

The following table outlines representative ester derivatives and the corresponding synthetic approaches.

| Derivative Name | Structure | Synthetic Method | Reagents |

| 2-Cyclobutoxyethyl acetate | Fischer Esterification | Acetic acid, H₂SO₄ (cat.) | |

| 2-Cyclobutoxyethyl benzoate | Acyl Chloride Method | Benzoyl chloride, Pyridine | |

| 2-Cyclobutoxyethyl propanoate | Acid Anhydride Method | Propanoic anhydride, Pyridine |

Development of Amine Analogues (e.g., 2-cyclobutoxyethan-1-amine)

The synthesis of amine analogues of this compound, such as 2-cyclobutoxyethan-1-amine, introduces a basic center and a site for further functionalization, such as amidation or alkylation. Several synthetic routes can be envisioned for the preparation of this primary amine.

One common method is through a Mitsunobu reaction , where the hydroxyl group of this compound is converted to an amine using a nitrogen nucleophile like phthalimide (B116566), followed by deprotection. This multi-step process typically involves:

Reaction of the alcohol with triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Addition of phthalimide to form an N-alkylated phthalimide intermediate.

Hydrazinolysis with hydrazine (B178648) (H₂NNH₂) to release the primary amine.

Alternatively, the alcohol can first be converted to a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base. The resulting sulfonate ester can then undergo nucleophilic substitution with an azide (B81097) source (e.g., sodium azide), followed by reduction of the azide to the amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

The existence of 2-cyclobutoxyethan-1-amine is confirmed by its commercial availability from various chemical suppliers.

| Compound Name | CAS Number | Molecular Formula | Structure |

| 2-Cyclobutoxyethan-1-amine | 1354949-92-0 | C₆H₁₃NO | |

| n-(2-Cyclobutoxyethyl)propan-1-amine | 1249224-02-9 | C₉H₁₉NO |

These amine analogues serve as valuable building blocks for more complex molecules. For example, the primary amine can be further derivatized through reductive amination with aldehydes or ketones to yield secondary and tertiary amines.

Functionalization of the Cyclobutane (B1203170) Ring in Derivatives

The cyclobutane ring, while relatively stable, possesses inherent ring strain that can be exploited for functionalization. nih.gov Modern synthetic methods, particularly C-H functionalization, offer powerful tools for directly modifying the cyclobutane ring in derivatives of this compound. nih.gov These reactions can introduce new substituents, altering the steric and electronic properties of the scaffold.

Catalyst-controlled C-H functionalization using transition metal catalysts, such as those based on rhodium or palladium, has emerged as a key strategy. nih.gov For example, rhodium-catalyzed carbene insertion into C-H bonds can be used to introduce new carbon-carbon bonds. nih.govresearchgate.net The regioselectivity of these insertions (i.e., at the C1, C2, or C3 position of the cyclobutane ring) can often be controlled by the choice of catalyst and directing groups. nih.gov

Another approach is radical-mediated functionalization . Radical reactions can be initiated photochemically or with radical initiators to introduce halogens or other functional groups onto the cyclobutane ring. The deconstruction of the cyclobutane ring via ring-opening reactions can also be a pathway to novel acyclic structures. researchgate.net

The table below presents hypothetical functionalized derivatives and plausible synthetic strategies.

| Derivative Name | Structure | Synthetic Strategy | Key Reagents |

| 1-(2-Methoxyethoxy)cyclobutan-1-ol | Oxidation of C1-H followed by Grignard addition | 1. Oxidizing agent2. MeMgBr | |

| 2-(3-Phenylcyclobutoxy)ethan-1-ol | Pd-catalyzed C-H arylation | Aryl halide, Pd catalyst, Ligand | |

| 2-(2-Bromocyclobutoxy)ethan-1-ol | Radical bromination | N-Bromosuccinimide (NBS), Light |

Structure-Reactivity Relationship Studies of Derivatives

The systematic derivatization of this compound allows for the investigation of structure-reactivity relationships (SRR). By modifying the ether, ester, or amine functionalities, or by functionalizing the cyclobutane ring, one can study how these changes impact the molecule's chemical reactivity and physical properties.

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the reactivity of the molecule. For instance, in ester derivatives, an EWG on the acyl portion would make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, potentially increasing the rate of hydrolysis. Conversely, in amine analogues, the basicity of the nitrogen atom would be modulated by the electronic nature of its substituents.

Steric Effects: The size and shape of the substituents on the ether, ester, or cyclobutane moieties will influence the accessibility of reactive centers. Increased steric hindrance around a reactive site will generally decrease the reaction rate. For example, functionalization of the cyclobutane ring at the positions adjacent to the ether linkage could sterically hinder reactions at the ether oxygen or the alpha-carbons of the ethoxy chain.

By correlating these structural modifications with experimentally determined reaction rates or equilibrium constants, quantitative structure-reactivity relationships (QSRRs) can be developed. These studies are fundamental to understanding the chemical behavior of this class of compounds and for designing molecules with specific, desired properties.

Role of 2 Cyclobutoxyethan 1 Ol in Broader Chemical Research Contexts

Application as a Synthetic Intermediate in Complex Molecule Synthesis

The utility of 2-cyclobutoxyethan-1-ol as a building block is demonstrated in its role as a synthetic intermediate for creating complex, biologically active molecules. An important application is in the synthesis of novel tricyclic compounds designed as inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes. google.com These mutant enzymes are implicated in various cancers, producing the oncometabolite 2-hydroxyglutarate (2-HG). google.com

In a documented synthetic route, this compound is reacted with a complex chlorinated heterocyclic scaffold, specifically [8-(1-chloroethyl)-5,11-dihydro-6H-pyrido[2,3-b] fluorochem.co.uknih.govbenzodiazepin-6-yl][trans-4-(propan-2-yloxy)cyclohexyl]methanone. google.com The reaction, carried out in 1,4-dioxane (B91453) at 90°C, involves the displacement of the chloro group by the alcohol functionality of this compound. google.com This step introduces the cyclobutoxyethoxy side chain onto the core structure, a key modification in developing the final therapeutic candidate. The incorporation of this specific moiety is crucial for modulating the pharmacological properties of the final compound. This application underscores the importance of seemingly simple molecules like this compound in the multi-step synthesis of modern pharmaceuticals. google.comnih.gov

Investigation of Alcohol and Ether Chemistry Using this compound as a Model Compound

This compound possesses both a primary alcohol (-OH) and an ether (R-O-R') functional group. fluorochem.co.ukncert.nic.inmasterjeeclasses.com This duality makes it an excellent model compound for investigating the distinct and combined chemical properties of these two important classes of organic compounds. pressbooks.publibretexts.org

Alcohols are characterized by the hydroxyl group, which can act as a hydrogen bond donor and acceptor, leading to relatively high boiling points and water solubility compared to parent alkanes. libretexts.org Ethers, containing an oxygen atom bonded to two alkyl groups, can only act as hydrogen bond acceptors. libretexts.org

As a model compound, this compound allows researchers to study:

Intramolecular Interactions : The proximity of the ether oxygen to the hydroxyl group can be studied to determine its influence on the acidity, nucleophilicity, and reactivity of the alcohol.

Competitive Reactivity : In reactions involving reagents that can interact with both alcohols and ethers, this compound can be used to probe selectivity. For example, in reactions with strong acids, the site of protonation (the alcohol oxygen vs. the ether oxygen) can be investigated.

Contribution to Fundamental Research on Cyclobutane (B1203170) Ring Systems and Their Chemical Behavior

The cyclobutane ring in this compound is a key structural feature that imparts specific chemical characteristics. Cyclobutane systems are notable for their significant ring strain, which influences their conformation and reactivity compared to larger cycloalkanes like cyclopentane (B165970) and cyclohexane.

Research using this compound as a representative cyclobutane derivative can contribute to a deeper understanding of:

Ring Strain Effects : The influence of the strained four-membered ring on the reactivity of the attached side chain. For instance, the stability of a carbocation formed at the carbon adjacent to the ring or the reaction rates of the terminal alcohol could be compared to analogous cyclopentyl or cyclohexyl systems.

Conformational Analysis : The study of the preferred spatial arrangement of the cyclobutoxyethoxy side chain relative to the puckered cyclobutane ring. This information is crucial for understanding how the molecule interacts with other molecules, such as in a solvent or at an enzyme's active site.

Reaction Mechanisms : The cyclobutane ring can participate in unique chemical reactions, such as ring-opening, under specific conditions (e.g., with certain transition metal catalysts or under thermal stress). The ethoxyethanol side chain serves as a handle to introduce the molecule into various reaction environments and as a probe to monitor the fate of the cyclobutane ring during such transformations.

Utility in Studies of Chemical Transformations

The functional groups of this compound make it a versatile substrate for studying a range of chemical transformations. The primary alcohol is a particularly reactive site for numerous organic reactions.

Key transformations that can be investigated using this compound include:

Oxidation : The primary alcohol group can be selectively oxidized to form 2-cyclobutoxyacetaldehyde or further to 2-cyclobutoxyacetic acid. Studies on the selective oxidation of cyclic alcohols, such as cyclohexanol (B46403) on gold surfaces, provide a framework for how such transformations could be explored with this compound, potentially revealing insights into the electronic effects of the cyclobutoxy group on the reaction. nih.gov

Esterification and Etherification : The hydroxyl group can readily react with carboxylic acids (or their derivatives) to form esters or with alkyl halides under basic conditions to form new ethers. These reactions are fundamental in organic synthesis.

Substitution Reactions : As demonstrated in its use as a synthetic intermediate, the alcohol can be activated (e.g., by conversion to a tosylate or mesylate) and then displaced by a wide variety of nucleophiles, allowing for the attachment of the cyclobutoxyethyl group to other molecular scaffolds. google.com

By studying these transformations, chemists can gather valuable data on reaction kinetics, mechanisms, and yields, contributing to the broader toolkit of synthetic organic chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Cyclobutoxyethan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves catalytic hydrogenolysis or nucleophilic substitution. For example, palladium chloride (PdCl₂) and magnesium acetate (Mg(OAc)₂) are effective catalysts for cyclobutane ring formation under hydrogen gas (H₂) at 50–80°C . Solvent selection (e.g., hexane for nonpolar intermediates) impacts reaction kinetics and purity. Optimization requires monitoring temperature gradients and solvent polarity to minimize side reactions like cyclobutane ring-opening.

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

- ¹H NMR : Peaks at δ 1.6–2.1 ppm indicate cyclobutane protons, while δ 3.4–3.8 ppm corresponds to the ethanolic -CH₂-OH group.

- ¹³C NMR : Cyclobutane carbons appear at 20–30 ppm, and the ether oxygen (C-O) resonates near 70 ppm .

- IR Spectroscopy : A broad O-H stretch (~3300 cm⁻¹) and C-O-C asymmetric stretch (~1100 cm⁻¹) confirm the alcohol and ether functionalities.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use chemical fume hoods with ≥100 ft/min face velocity to prevent vapor inhalation . Wear impervious gloves (e.g., nitrile) and safety goggles to avoid skin/eye contact. Store in cool, ventilated areas away from oxidizers. Spill cleanup requires inert absorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How can thermodynamic models predict activity coefficients of this compound in binary mixtures?

- Methodological Answer : The Non-Random Two-Liquid (NRTL) model accounts for local composition nonideality using the parameter α₁₂. For example, mixtures with water may require α₁₂ > 0.3 to fit experimental data, as cyclobutane’s strain increases molecular asymmetry . Compare with Wilson’s model for systems with limited miscibility. Use vapor-liquid equilibrium (VLE) data to regress α₁₂ and validate predictions for ternary systems.

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

- Methodological Answer : Contradictions in cytotoxicity or enzyme inhibition data may arise from assay-specific variables (e.g., pH, solvent carriers). For example:

- Replicate Studies : Conduct dose-response curves in triplicate across multiple cell lines .

- Solvent Controls : Use dimethyl sulfoxide (DMSO) at <0.1% to avoid solvent interference .

- Statistical Analysis : Apply ANOVA to identify outliers or batch effects. Meta-analyses of published data can reconcile discrepancies .

Q. How does this compound modulate reactivity in complex organic syntheses?

- Methodological Answer : The cyclobutane ring’s strain (~110 kJ/mol) enhances electrophilic reactivity. For example:

- Ring-Opening Reactions : Under acidic conditions, the ether oxygen protonates, facilitating nucleophilic attack at the β-carbon.

- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives .

- Computational Insights : Density Functional Theory (DFT) calculations predict transition states for ring-opening pathways, guiding solvent/catalyst selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.